molecular formula C17H16INO3 B3892958 (E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one

(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one

Cat. No.: B3892958
M. Wt: 409.22 g/mol
InChI Key: NQRQVCIESOLXDN-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the phenyl ring and an iodine atom on the aniline moiety, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2-iodoaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The iodine atom on the aniline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Signal Transduction: It may modulate signaling pathways that regulate cell growth and differentiation.

    Gene Expression: The compound could influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3,4-dimethoxyphenyl)-3-(2-bromoanilino)prop-2-en-1-one: Similar structure but with a bromine atom instead of iodine.

    (E)-1-(3,4-dimethoxyphenyl)-3-(2-chloroanilino)prop-2-en-1-one: Similar structure but with a chlorine atom instead of iodine.

    (E)-1-(3,4-dimethoxyphenyl)-3-(2-fluoroanilino)prop-2-en-1-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one can significantly influence its reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can affect the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO3/c1-21-16-8-7-12(11-17(16)22-2)15(20)9-10-19-14-6-4-3-5-13(14)18/h3-11,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRQVCIESOLXDN-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-1-(3,4-dimethoxyphenyl)-3-(2-iodoanilino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.